tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate
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Overview
Description
tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate: is a complex organic compound that features a tert-butyl group, a fluorosulfonyl group, and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps. One common approach is to start with the isoindole core, which can be synthesized through a series of cyclization reactions. The tert-butyl group is then introduced via alkylation reactions, and the fluorosulfonyl group is added through sulfonylation reactions using fluorosulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the fluorosulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Isoindole derivatives without the fluorosulfonyl group.
Substitution: Substituted isoindole derivatives with various functional groups replacing the fluorosulfonyl group.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. Its isoindole core is of particular interest due to its presence in various natural products and pharmaceuticals .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The fluorosulfonyl group is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites in enzymes and receptors, leading to inhibition or modulation of their activity. The isoindole core can also interact with various biological pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
- tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-butyl 5-[(methylsulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate
Uniqueness: tert-butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2411295-57-1 |
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Molecular Formula |
C13H16FNO5S |
Molecular Weight |
317.3 |
Purity |
95 |
Origin of Product |
United States |
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